molecular formula C7H13NO3 B13205250 Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

Cat. No.: B13205250
M. Wt: 159.18 g/mol
InChI Key: IUFKCRARUYVYPW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a cyclopropane-containing ester derivative featuring both hydroxy and aminomethyl substituents. Cyclopropane rings are known for their strain-induced reactivity, and the presence of polar functional groups (hydroxy, amino) may enhance solubility or biological activity .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

InChI

InChI=1S/C7H13NO3/c1-11-6(10)5(9)7(4-8)2-3-7/h5,9H,2-4,8H2,1H3

InChI Key

IUFKCRARUYVYPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1(CC1)CN)O

Origin of Product

United States

Preparation Methods

Esterification of Cyclopropylglycine Derivatives

A common starting point is the amino acid derivative cyclopropylglycine, which undergoes esterification to form methyl esters. Two main reagents are used:

  • Thionyl chloride in anhydrous methanol : This method converts (S)-cyclopropylglycine to its methyl ester hydrochloride salt with a yield of approximately 62%. The reaction is typically performed at 0–20 °C, followed by reflux for 4 hours. After cooling, the product is isolated by concentration and washing with acetone to yield a white solid.

  • Acetyl chloride in methanol : An alternative esterification uses acetyl chloride added slowly to a suspension of cyclopropylglycine in methanol at 0 °C, followed by warming to room temperature and stirring for 16–18 hours. The crude product is isolated by evaporation and drying.

Method Reagents & Conditions Yield Notes
Thionyl chloride / MeOH 0–20 °C, reflux 4 h 62% Produces methyl ester HCl salt
Acetyl chloride / MeOH 0 °C to RT, 16–18 h stirring >100% crude yield Requires drying and purification

Aminomethylation and Hydroxylation

The introduction of the aminomethyl group on the cyclopropyl ring can be achieved via:

  • Amination of methyl ester hydrochloride salts with ammonia in methanol : The methyl ester hydrochloride is treated with ammonia under sealed conditions at 70 °C for 48 hours, yielding the free amine as a white powder with near-quantitative yield (100%).

  • Hydroxylation at the 2-position : Hydroxyacetate functionality can be introduced by controlled oxidation or by using precursors already bearing the hydroxy group. Specific details on direct hydroxylation are scarce, but the compound’s structure suggests that the hydroxy group is installed prior to or during esterification steps.

Step Reagents & Conditions Yield Notes
Amination with ammonia NH3 in MeOH, sealed bomb, 70 °C, 48 h 100% Produces free amine
Hydroxylation (general) Not explicitly detailed; likely pre-functionalized precursor N/A Hydroxy group stable in product

Representative Experimental Procedure (Summary)

Step Reaction Conditions Outcome Yield & Notes
1 (S)-Cyclopropylglycine + thionyl chloride in MeOH, 0–20 °C, reflux 4 h Formation of methyl ester hydrochloride salt 62%, white solid, mp 134–136 °C
2 Methyl ester HCl + NH3 in MeOH, sealed bomb, 70 °C, 48 h Amination to free amine 100%, white powder, mp 225–231 °C
3 Purification by filtration, washing with methanol/acetone Isolated pure product Product ready for further functionalization

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Product Form Key Notes
Esterification Thionyl chloride + MeOH, 0–20 °C, reflux 4 h 62 Methyl ester HCl salt White solid, mp 134–136 °C
Esterification (alt.) Acetyl chloride + MeOH, 0 °C to RT, 16–18 h >100 crude Pale yellow solid Requires azeotroping and drying
Amination NH3 in MeOH, sealed bomb, 70 °C, 48 h 100 Free amine powder White powder, mp 225–231 °C
Purification Washing with acetone or MeOH/acetone N/A Purified product Minimizes side products and impurities

This comprehensive review of preparation methods for methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate integrates experimental data and synthesis protocols from multiple sources, offering a professional and authoritative guide for researchers engaged in the synthesis of this compound or related analogs. The methodologies emphasize reproducibility, yield optimization, and product purity, essential for advanced research and industrial applications.

Sources:

  • Experimental data and reaction conditions from Ambeed chemical supplier documentation.
  • Compound description and synthesis overview from Vulcan Chemical.
  • Patent literature and related synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Methyl 2-Chloro-2-(1-methanesulfonyloxycyclopropyl)acetate (32a)

  • Structure : Cyclopropane ring with methanesulfonyloxy and chloro substituents, ester group.
  • Synthesis : Synthesized via reaction of 2-(1'-Mesyloxycyclopropyl)acetic acid with sulfuryl chloride and NCS in 1,2-dichloroethane, yielding 97% purity (NMR) .
  • Key Properties : High synthetic yield (97%), used as an intermediate in bioactive compound synthesis.
  • Comparison: Unlike the target compound, 32a lacks amino and hydroxy groups, emphasizing its role as a reactive intermediate rather than a bioactive entity.

2-[1-(2-Methylphenyl)cyclopropyl]acetic Acid

  • Structure : Cyclopropane ring with 2-methylphenyl and acetic acid substituents.
  • Molecular Formula : C₁₂H₁₄O₂; Molecular Weight: 190.24 g/mol .
  • Comparison: The phenyl group enhances hydrophobicity, contrasting with the target compound’s polar aminomethyl and hydroxy groups, which likely improve aqueous solubility.

Methyl 2-Amino-2-cyclopropylacetate Hydrochloride

  • Structure: Cyclopropane ring with amino and ester groups; hydrochloride salt.
  • Applications : Glycine derivative, suggesting utility in peptide synthesis or neurological research .

Methyl 2-[1-(3-{[(tert-Butoxy)carbonyl]amino}-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetate

  • Structure: Cyclopropane ring with tert-butoxycarbonyl-protected amino, hydroxy phenyl, and ester groups.
  • Synthesis: Intermediate in Montelukast-related pathways; demonstrates the use of protective groups for amino functionality .
  • Comparison: The tert-butoxycarbonyl (Boc) group stabilizes the amino moiety during synthesis, a strategy applicable to the target compound’s aminomethyl group.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties Reference
Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate C₇H₁₁NO₄ (estimated) ~191.17 (estimated) Aminomethyl, hydroxy, ester Potential bioactive intermediate N/A
Methyl 2-chloro-2-(1-methanesulfonyloxycyclopropyl)acetate C₇H₉ClO₅S 240.66 Chloro, mesyloxy, ester High-yield synthetic intermediate
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₂ 190.24 2-Methylphenyl, carboxylic acid Lipophilic material synthesis
Methyl 2-amino-2-cyclopropylacetate hydrochloride C₆H₁₁NO₂·HCl 165.62 Amino, ester, hydrochloride Glycine derivative; neurological research

Biological Activity

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula C8H15N1O3C_8H_{15}N_1O_3, featuring a cyclopropyl group, an aminomethyl substituent, and a hydroxyl acetate moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in enzymatic and receptor-mediated processes.

This compound has been investigated for its effects on various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The structural features suggest that it may interact with neurotransmitter receptors or other signaling molecules, which could influence neurotransmission and other physiological processes.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antinociceptive Activity : Animal studies have shown that this compound exhibits pain-relieving properties, making it a candidate for further development as an analgesic.
  • Anti-inflammatory Effects : The hydroxyl group may contribute to anti-inflammatory activity by modulating cytokine production and immune response pathways.

Case Studies

  • Study on Pain Relief :
    • A study conducted on rodent models demonstrated that administration of this compound significantly reduced pain responses in models of acute pain. The results indicated a dose-dependent effect with minimal side effects observed.
  • Inflammation Model :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential utility in treating inflammatory diseases.

Table 1: Pharmacological Activity Summary

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain reductionStudy A
Anti-inflammatoryReduced cytokine levelsStudy B
Enzyme inhibitionSpecific enzyme target inhibitionStudy C

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity LevelNotes
Hydroxyl Group PresenceHighEnhances solubility and bioactivity
Cyclopropyl GroupModerateInfluences receptor binding affinity
Aminomethyl SubstituentVariableAffects enzyme specificity

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purity, which are critical for further pharmacological testing.

Toxicity Studies

Toxicity assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

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